One of the main applications of 2,3-DFB in scientific research is as a precursor to other molecules. For example, it can be used to synthesize:
2,3-Difluorobenzonitrile is a colorless liquid at room temperature []. It is a derivative of benzonitrile, a molecule with a benzene ring (six-membered carbon ring) attached to a cyano group (C≡N) []. In 2,3-difluorobenzonitrile, two fluorine atoms are attached to the benzene ring at the 2 and 3 positions [].
2,3-Difluorobenzonitrile has a planar structure due to the sp2 hybridization of the carbon atoms in the benzene ring and the cyano group []. The presence of fluorine atoms disrupts the electron distribution in the ring, making the molecule slightly polar [].
Aromatic nitriles like 2,3-difluorobenzonitrile can undergo substitution reactions where a halogen atom (X) replaces the cyano group (C≡N) to form a haloaromatic compound. This reaction is often catalyzed by Lewis acids (electron pair acceptors).
C7H3F2N (2,3-Difluorobenzonitrile) + X2 -> C7H3F2X (2,3-Difloro substituted benzene) + HX
(X can be Cl, Br, I)
Additionally, aromatic nitriles can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
C7H3F2N (2,3-Difluorobenzonitrile) + 4 LiAlH4 -> C7H5F2NH2 (2,3-Difluoroaniline) + 4 LiAlO2
Irritant